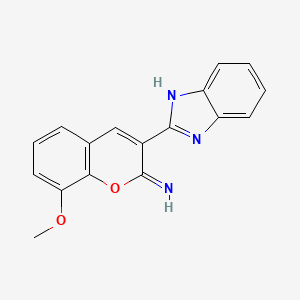
2-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzodioxol-5-ylmethyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline is a complex organic compound that features a benzodioxole moiety and an isoquinoline structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole derivatives with appropriate isoquinoline precursors under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper complexes and may involve steps like cyclization, methylation, and reduction .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-ylmethyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, often using halogenated reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper complexes.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various isoquinoline analogs .
Scientific Research Applications
2-(1,3-Benzodioxol-5-ylmethyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors involved in cellular signaling, leading to effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact pathways can vary depending on the biological context .
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-2-(dimethoxymethyl)-3,4-dihydroisoquinoline
- 2-(1,3-Benzodioxol-5-ylmethyl)-1,3-dioxo-5-isoindolinecarboxylic acid
- 1-(1,3-Benzodioxol-5-yl)-3-(dimethoxymethyl)-isoquinoline
Uniqueness
2-(1,3-Benzodioxol-5-ylmethyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline is unique due to its specific structural features, which confer distinct biological activities. Its combination of benzodioxole and isoquinoline moieties allows for diverse chemical reactivity and potential therapeutic applications .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-21-17-8-14-5-6-20(11-15(14)9-18(17)22-2)10-13-3-4-16-19(7-13)24-12-23-16/h3-4,7-9H,5-6,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXSMZNGDSFVMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC4=C(C=C3)OCO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(furan-2-yl)phenyl]-[(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone](/img/structure/B5642792.png)
![N-(3-methoxyphenyl)-3-[1-(pyridazin-4-ylcarbonyl)piperidin-4-yl]propanamide](/img/structure/B5642797.png)
![N-[3-(1H-pyrazol-1-yl)phenyl]-1-[3-(1H-tetrazol-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B5642813.png)
![1-{3-[3-(cyclopropylmethyl)-3-(hydroxymethyl)-1-piperidinyl]-3-oxopropyl}-2(1H)-pyridinone](/img/structure/B5642821.png)
![4-[(4-acetyl-1,4-diazepan-1-yl)carbonyl]-1-(3-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5642825.png)
![4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[3-(1H-pyrazol-1-yl)propanoyl]piperidine](/img/structure/B5642827.png)

![1-(3-fluorophenyl)-N,N-dimethyl-2-[6-(methylthio)-3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethanamine](/img/structure/B5642835.png)
![2-isopropyl-N,4-dimethyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B5642843.png)
![2-[(2-methoxyphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5642850.png)
![8-(4-acetylbenzyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5642858.png)
![2-[(2,2,4,7-Tetramethylquinolin-1-yl)methyl]isoindole-1,3-dione](/img/structure/B5642861.png)

![2-acetyl-8-(3-thienylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5642887.png)
